n'-(2-Chlorophenyl)benzohydrazide
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Overview
Description
N’-(2-Chlorophenyl)benzohydrazide is an organic compound with the molecular formula C13H11ClN2O. It belongs to the class of hydrazides, which are derivatives of hydrazine. This compound is characterized by the presence of a chlorophenyl group attached to the benzohydrazide moiety.
Preparation Methods
The synthesis of N’-(2-Chlorophenyl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with benzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization .
In an industrial setting, the production of N’-(2-Chlorophenyl)benzohydrazide may involve more efficient methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
N’-(2-Chlorophenyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: It can react with aldehydes or ketones to form Schiff bases or hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-Chlorophenyl)benzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial enzymes .
Comparison with Similar Compounds
N’-(2-Chlorophenyl)benzohydrazide can be compared with other similar compounds, such as:
N’-(2-Hydroxyphenyl)benzohydrazide: This compound has a hydroxyl group instead of a chlorine atom, which can significantly alter its chemical properties and biological activity.
N’-(2-Bromophenyl)benzohydrazide:
N’-(2-Methylphenyl)benzohydrazide: The methyl group can influence the compound’s solubility and interaction with biological targets.
Properties
CAS No. |
79984-70-6 |
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Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
N'-(2-chlorophenyl)benzohydrazide |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-4-5-9-12(11)15-16-13(17)10-6-2-1-3-7-10/h1-9,15H,(H,16,17) |
InChI Key |
SIMPIELSEMHCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2Cl |
Origin of Product |
United States |
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